

An In-depth Guide to the Synthesis of Demethyl Linezolid Impurity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Demethyl linezolid** impurity, a significant related substance in the production of the antibiotic Linezolid. This document details the synthetic pathway, experimental protocols, and relevant analytical data to support research and development in drug manufacturing and quality control.

Introduction

Demethyl linezolid, chemically known as (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a key impurity of Linezolid where the morpholine ring is replaced by a piperazine moiety. The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing of Linezolid to ensure its safety and efficacy. This guide outlines a common synthetic route for the preparation of this impurity, which is essential for its use as a reference standard in analytical method development and validation.

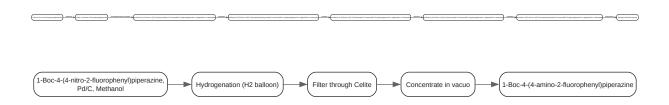
Synthetic Pathway

The synthesis of **Demethyl linezolid** impurity can be achieved through a multi-step process that mirrors the synthesis of Linezolid itself, with the crucial difference being the use of a piperazine-containing starting material in place of the morpholine-containing analogue. A common approach involves the protection of one of the nitrogen atoms of the piperazine ring,



typically with a tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the other nitrogen.

The overall synthetic scheme can be visualized as follows:



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